molecular formula C9H10F6N2O2 B11100098 2-Cyanoethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

2-Cyanoethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

Cat. No.: B11100098
M. Wt: 292.18 g/mol
InChI Key: DBDNDMNDHFRTGI-UHFFFAOYSA-N
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Description

2-CYANOETHYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE is an organic compound known for its unique chemical structure and properties. This compound contains a cyanoethyl group and a carbamate group, which are linked to a propyl chain substituted with two trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANOETHYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE typically involves the reaction of 2-cyanoethanol with N-[1,1-bis(trifluoromethyl)propyl]isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-CYANOETHYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and related derivatives.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

2-CYANOETHYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-CYANOETHYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE involves its interaction with specific molecular targets. The cyanoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
  • Bis(2-cyanoethyl) diisopropylphosphoramidite

Uniqueness

Compared to similar compounds, 2-CYANOETHYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE is unique due to the presence of trifluoromethyl groups, which impart enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive chemical entities.

Properties

Molecular Formula

C9H10F6N2O2

Molecular Weight

292.18 g/mol

IUPAC Name

2-cyanoethyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

InChI

InChI=1S/C9H10F6N2O2/c1-2-7(8(10,11)12,9(13,14)15)17-6(18)19-5-3-4-16/h2-3,5H2,1H3,(H,17,18)

InChI Key

DBDNDMNDHFRTGI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)OCCC#N

Origin of Product

United States

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